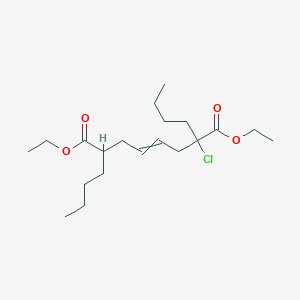
Diethyl 2,7-dibutyl-2-chlorooct-4-enedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2,7-dibutyl-2-chlorooct-4-enedioate is an organic compound with a complex structure It is characterized by the presence of ester groups, butyl chains, and a chlorinated octene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2,7-dibutyl-2-chlorooct-4-enedioate typically involves the alkylation of enolate ions. The process begins with the formation of an enolate ion from a precursor compound, such as diethyl malonate, using a strong base like sodium ethoxide in ethanol . The enolate ion then undergoes alkylation with an appropriate alkyl halide to introduce the butyl groups. The chlorination step involves the use of a chlorinating agent, such as thionyl chloride, to introduce the chlorine atom at the desired position on the octene backbone.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control helps in maintaining consistent product quality. The final product is purified using techniques such as distillation and recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,7-dibutyl-2-chlorooct-4-enedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the ester groups into alcohols.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Compounds with substituted functional groups.
Scientific Research Applications
Diethyl 2,7-dibutyl-2-chlorooct-4-enedioate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl 2,7-dibutyl-2-chlorooct-4-enedioate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of certain enzymes or the disruption of cellular processes. The exact molecular pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Diethyl maleate: An ester with a similar structure but without the butyl and chlorine substituents.
Diethyl fumarate: Another ester with a similar backbone but different functional groups.
Uniqueness
Diethyl 2,7-dibutyl-2-chlorooct-4-enedioate is unique due to the presence of both butyl chains and a chlorine atom on the octene backbone. This combination of functional groups imparts distinct chemical properties, making it suitable for specific applications that other similar compounds may not be able to achieve.
Properties
CAS No. |
62457-04-9 |
|---|---|
Molecular Formula |
C20H35ClO4 |
Molecular Weight |
374.9 g/mol |
IUPAC Name |
diethyl 2,7-dibutyl-2-chlorooct-4-enedioate |
InChI |
InChI=1S/C20H35ClO4/c1-5-9-13-17(18(22)24-7-3)14-11-12-16-20(21,15-10-6-2)19(23)25-8-4/h11-12,17H,5-10,13-16H2,1-4H3 |
InChI Key |
BPEPNISTIMZRJI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC=CCC(CCCC)(C(=O)OCC)Cl)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















